5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Description
5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole (C₁₂H₁₃ClN₂S, MW: 252.76 g/mol) is a pyrazole derivative characterized by a chloromethyl group at position 5, a difluoromethyl group at position 1, and a thiophen-2-yl substituent at position 2. Its structural complexity arises from the interplay of halogenated and aromatic moieties, which confer unique reactivity and stability. The compound is primarily utilized in laboratory settings for synthetic applications, leveraging the chloromethyl group as a reactive site for further functionalization .
Properties
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N2S/c10-5-6-4-7(8-2-1-3-15-8)13-14(6)9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNRTAWONPLKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and functional groups capable of interacting with biological targets. This article explores the biological activity of this compound, detailing its mechanism of action, synthesis, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHClFNS
- Molecular Weight : 239.67 g/mol
The presence of both chloromethyl and difluoromethyl groups contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step often includes the cyclization of appropriate precursors to form the pyrazole structure.
- Chloromethylation : This step introduces the chloromethyl group, commonly achieved through reactions involving chloromethylating agents.
- Difluoromethylation : The difluoromethyl group is introduced using specialized reagents that facilitate this modification.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloromethyl and difluoromethyl groups enhance its binding affinity, potentially influencing various biochemical pathways.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with pyrazole derivatives:
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further development as antibacterial agents.
- Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, highlighting their potential as anticancer agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including those structurally similar to this compound:
- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Antimicrobial Studies : Research published in PubMed indicated that pyrazole compounds exhibited broad-spectrum antimicrobial activity against various pathogens .
- Anticancer Studies : A recent investigation into the anticancer properties of pyrazoles revealed that they could induce apoptosis in cancer cells through specific signaling pathways .
Data Table
| Biological Activity | Compound | Mechanism |
|---|---|---|
| Anti-inflammatory | Celecoxib | COX inhibition |
| Antimicrobial | Various Pyrazoles | Disruption of bacterial cell walls |
| Anticancer | Pyrazole Derivatives | Induction of apoptosis |
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its unique structural features. The following sections detail its applications in various therapeutic areas.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties.
- Mechanism : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins.
- Case Study : A study demonstrated that similar pyrazole derivatives significantly lowered levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in murine models, suggesting a potential application in treating inflammatory diseases.
Antitumor Activity
The antitumor potential of 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole has been explored in various cancer cell lines.
- Mechanism : Compounds like this one may induce apoptosis and cell cycle arrest in cancer cells.
- Case Study : In vitro studies showed that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa and MCF-7), indicating potent cytotoxicity.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties.
- Mechanism : The presence of the thiophene moiety may enhance interactions with microbial membranes, increasing permeability and leading to cell death.
- Case Study : Research has documented the effectiveness of similar compounds against various bacterial strains, highlighting their potential as antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism Description | Example Case Studies |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Reduction in IL-6 and TNF-alpha levels in murine models |
| Antitumor | Induction of apoptosis and cell cycle arrest | IC50 values < 10 µM against HeLa and MCF-7 cells |
| Antimicrobial | Disruption of microbial membranes | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
Cyclopropylmethyl vs. Difluoromethyl
- Cyclopropyl groups are known to enhance metabolic stability in agrochemicals, suggesting this derivative could have agricultural applications .
- Target Compound (Difluoromethyl) :
The difluoromethyl group (-CF₂H) enhances electron-withdrawing effects, increasing electrophilicity at the chloromethyl position. This group also improves resistance to oxidative degradation, making the compound more stable under harsh reaction conditions .
Methyl and Trifluoromethyl Derivatives
- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole ():
The trifluoromethyl group (-CF₃) at position 3 and methyl at position 1 reduce steric hindrance compared to the target compound. The difluoromethoxy (-OCF₂H) group at position 5 enhances lipophilicity, favoring membrane permeability in pharmaceutical intermediates .
Substituent Variations at Position 5
Chloromethyl vs. Bromomethyl
- 3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole (): Bromine’s higher leaving-group ability facilitates nucleophilic substitutions compared to chlorine. This derivative is used in coupling reactions (e.g., with phenols) to generate ether-linked bioconjugates, highlighting the bromomethyl group’s utility in medicinal chemistry .
Ethoxy and Phenoxy Derivatives
- 3-Ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazole (): Ethoxy (-OCH₂CH₃) and phenoxy (-OPh) groups at position 4 reduce electrophilicity, directing reactivity toward aromatic substitutions rather than alkylation. These derivatives are often explored as kinase inhibitors due to their planar, aromatic-rich structures .
Aromatic System Modifications
Thiophen-2-yl vs. Phenyl/Pyridyl
- The trifluoromethyl group further augments this effect, making such derivatives potent in antimicrobial applications .
- 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (): The pyridine moiety introduces basicity and hydrogen-bonding capacity, contrasting with thiophene’s electron-rich sulfur atom. Such differences influence solubility and target selectivity in dihydroorotate dehydrogenase (DHODH) inhibitors .
Halogen and Functional Group Effects
- Chlorine vs. Fluorine :
Chlorine in the target compound’s chloromethyl group offers moderate leaving-group ability, balancing reactivity and stability. In contrast, fluorine-containing derivatives (e.g., 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole, ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius . - Trifluoromethyl vs. Difluoromethyl : Trifluoromethyl groups (-CF₃) are more electron-withdrawing than difluoromethyl (-CF₂H), increasing electrophilicity but reducing steric flexibility. This trade-off is critical in designing agrochemicals with prolonged environmental persistence .
Preparation Methods
Formation of the Pyrazole Core with Thiophen-2-yl Substitution
- The pyrazole ring substituted at position 3 with a thiophen-2-yl group can be synthesized by cyclocondensation of hydrazines with α,β-unsaturated ketones bearing a thiophene moiety or via 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes containing thiophene substituents.
- For example, reaction of 2-thiophenyl hydrazine with an appropriate β-keto ester or chalcone derivative can yield the 3-(thiophen-2-yl)-1H-pyrazole intermediate.
Introduction of the Difluoromethyl Group at N-1 Position
- The difluoromethyl group at the N-1 position is typically introduced via nucleophilic substitution or fluorination reactions on preformed pyrazoles.
- Literature reports the preparation of 1-(difluoromethyl)-3-substituted pyrazoles by fluorination of 3-substituted pyrazole precursors using reagents such as potassium fluoride (KF) in the presence of phase transfer catalysts like tetrabutylammonium hydrogen sulfate in polar aprotic solvents (e.g., dimethylformamide or dimethylacetamide) at elevated temperatures (130–160°C).
- The reaction conditions generally involve 1–1.5 equivalents of KF, 2–4 hours reaction time, and use of non-glass reactors (Teflon or stainless steel) to avoid side reactions.
Introduction of the Chloromethyl Group at Position 5
- The chloromethyl group can be introduced via chloromethylation of the pyrazole ring at position 5.
- Chloromethylation is often performed using chlorinating agents such as thionyl chloride (SOCl2) or chloromethyl methyl ether under controlled conditions.
- Alternatively, a hydroxymethyl intermediate at position 5 can be converted to the chloromethyl derivative by treatment with thionyl chloride or phosphorus oxychloride (POCl3).
- The reaction requires careful control of temperature and stoichiometry to ensure selective substitution without over-chlorination or ring degradation.
Representative Synthetic Route and Reaction Conditions
Detailed Research Findings and Optimization
- The fluorination step using KF and phase transfer catalyst is critical for high yield and selectivity. The use of spray-dried KF and non-glass reactors prevents side reactions involving moisture or glass surface.
- Reaction temperature and time are optimized to 150°C and 3 hours for complete conversion without decomposition.
- Chloromethylation via thionyl chloride is a classical method but needs careful temperature control (often 0–25°C) to avoid over-chlorination or pyrazole ring opening.
- Alternative chloromethylating agents or milder conditions may be explored to improve selectivity.
- The presence of the thiophen-2-yl group may influence reactivity and requires optimization of solvent and reaction conditions to maintain the integrity of the heterocycle.
Summary Table of Key Preparation Parameters
Q & A
Q. What synthetic methodologies are effective for preparing 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole?
- Methodological Answer : A common approach involves multi-step substitution reactions. For example, chloromethylation of a pyrazole precursor can be achieved using chloroacetylation agents (e.g., ethyl chloroacetoacetate) under basic conditions (K₂CO₃/DMF) to introduce the chloromethyl group . The thiophen-2-yl moiety can be incorporated via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on precursor availability. Difluoromethylation at the N1 position may utilize reagents like sodium difluoromethanesulfinate (DFMS) under radical or electrophilic conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents via characteristic shifts:
- Thiophen-2-yl protons appear as a multiplet near δ 7.0–7.5 ppm, while the pyrazole ring protons resonate between δ 6.5–8.0 ppm .
- Chloromethyl (-CH₂Cl) groups show signals near δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C).
- IR : Confirm functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ for difluoromethyl; C-Cl at 550–850 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₉H₇ClF₂N₂S), with isotopic patterns reflecting Cl and F .
Q. What role do substituents (chloromethyl, difluoromethyl, thiophene) play in modulating reactivity?
- Methodological Answer :
- Chloromethyl (-CH₂Cl) : Enhances electrophilicity for nucleophilic substitutions (e.g., forming thioethers or amines) .
- Difluoromethyl (-CF₂H) : Improves metabolic stability and lipophilicity, influencing bioavailability .
- Thiophen-2-yl : Contributes π-stacking interactions in biological targets; its electron-rich nature aids in cross-coupling reactions .
Advanced Research Questions
Q. How can crystallographic data (e.g., hydrogen bonding, π-π interactions) explain this compound’s solid-state behavior?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the structure. Software like Mercury CSD enables visualization of intermolecular interactions:
- Hydrogen bonds : N-H⋯O/F interactions stabilize the lattice (e.g., pyrazole NH with adjacent anions) .
- π-π stacking : Thiophene and pyrazole rings often form parallel-displaced stacks (distance ~3.6–3.7 Å), influencing solubility and melting points .
Refinement via SHELXL is critical for modeling disorder (e.g., CF₂H rotational conformers) .
Q. What strategies optimize bioactivity through structural analogs?
- Methodological Answer :
- SAR Studies : Replace thiophen-2-yl with other heterocycles (e.g., furan, pyrrole) to probe target affinity. Pyrazoline derivatives with 3-(thiophen-2-yl) groups show antiviral activity against flaviviruses, suggesting this moiety is essential for RNA polymerase inhibition .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring to enhance electrophilic reactivity for covalent binding .
Q. How can computational methods predict metabolic stability or toxicity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidative metabolism .
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using tools like AutoDock Vina. Difluoromethyl groups reduce metabolism by steric hindrance .
- ADMET Prediction : Software like SwissADME evaluates logP (target <5), topological polar surface area (TPSA <90 Ų), and PAINS filters to avoid promiscuity .
Q. What experimental assays validate biological activity (e.g., antiviral, enzyme inhibition)?
- Methodological Answer :
- Antiviral Screening : Use a WNV replicon system to measure RNA synthesis inhibition (EC₅₀). Compare cytotoxicity (CC₅₀) in Vero cells via MTT assays .
- Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (CA-IX, CA-XII) via stopped-flow CO₂ hydration. Pyrazole derivatives often bind Zn²⁺ in active sites .
- Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS after treating HepG2 cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
